3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3) 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3)
Brand Name: Vulcanchem
CAS No.: 1262393-01-0
VCID: VC0124101
InChI: InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
SMILES: CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O
Molecular Formula: C22H36N2O4
Molecular Weight: 392.54

3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3)

CAS No.: 1262393-01-0

Reference Standards

VCID: VC0124101

Molecular Formula: C22H36N2O4

Molecular Weight: 392.54

3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3) - 1262393-01-0

CAS No. 1262393-01-0
Product Name 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:3)
Molecular Formula C22H36N2O4
Molecular Weight 392.54
IUPAC Name hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Standard InChI InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
Standard InChIKey JYTJUISRWYFBBG-UHFFFAOYSA-N
SMILES CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O
Synonyms 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipic Acid; 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylammonium Adipate; Hexanedioic Acid compd. with α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine;
PubChem Compound 71750568
Last Modified Nov 11 2021
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